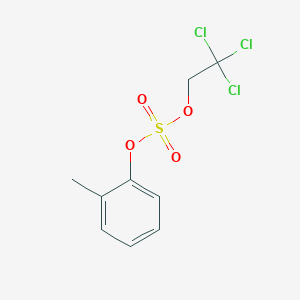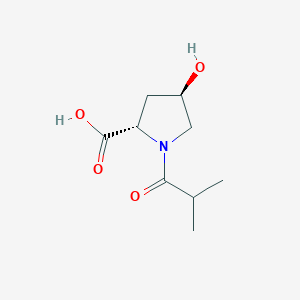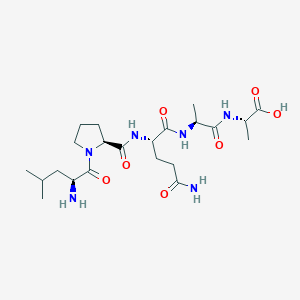![molecular formula C18H21NO B12540079 4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol CAS No. 667919-41-7](/img/structure/B12540079.png)
4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol is a complex organic compound that features a phenol group and an indane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Indane Moiety: Starting from a suitable precursor, the indane structure can be synthesized through cyclization reactions.
Coupling with Phenol: The final step involves coupling the indane derivative with a phenol group under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group might yield quinones, while reduction of the amino group could produce secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}aniline: Similar structure but with an aniline group instead of phenol.
4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}methanol: Similar structure but with a methanol group instead of phenol.
Uniqueness
The presence of the phenol group in 4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol might confer unique properties such as increased reactivity in electrophilic aromatic substitution reactions and potential biological activity.
Propriétés
Numéro CAS |
667919-41-7 |
|---|---|
Formule moléculaire |
C18H21NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
4-[(2R)-2-(2,3-dihydro-1H-inden-2-ylamino)propyl]phenol |
InChI |
InChI=1S/C18H21NO/c1-13(10-14-6-8-18(20)9-7-14)19-17-11-15-4-2-3-5-16(15)12-17/h2-9,13,17,19-20H,10-12H2,1H3/t13-/m1/s1 |
Clé InChI |
KEEDRLMBBBLNDD-CYBMUJFWSA-N |
SMILES isomérique |
C[C@H](CC1=CC=C(C=C1)O)NC2CC3=CC=CC=C3C2 |
SMILES canonique |
CC(CC1=CC=C(C=C1)O)NC2CC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)



![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)


![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)
![Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate](/img/structure/B12540061.png)

![1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12540065.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)
